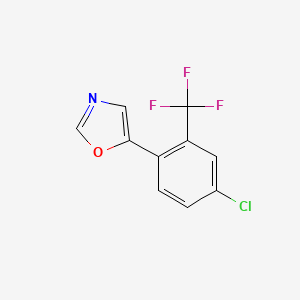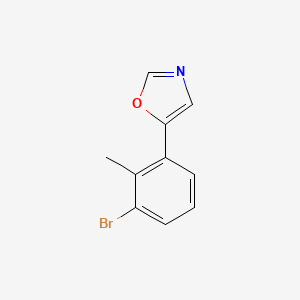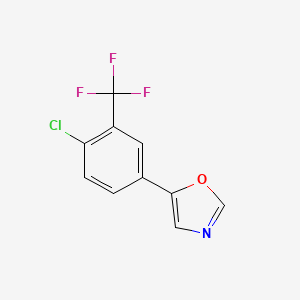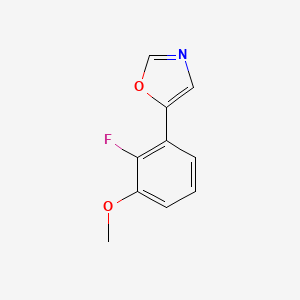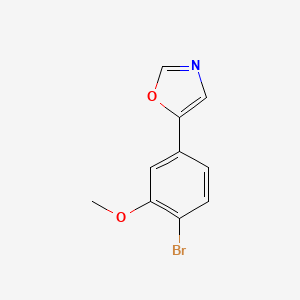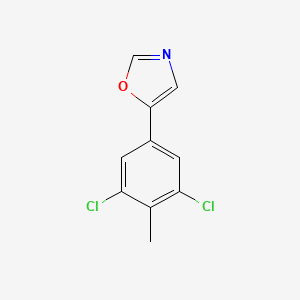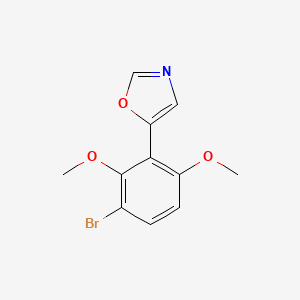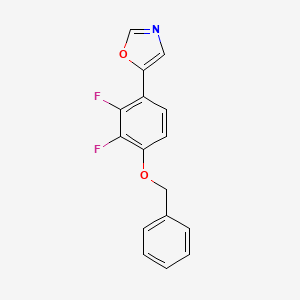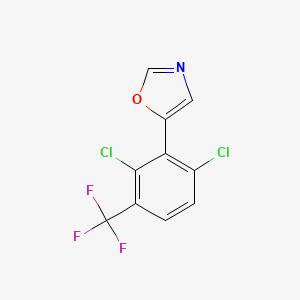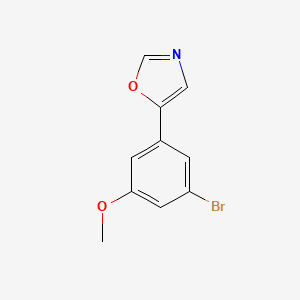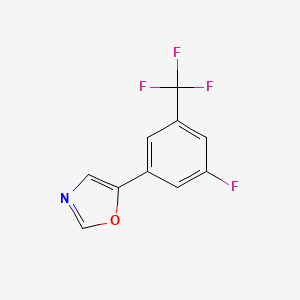
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole is a chemical compound with the CAS Number: 2364584-80-3 . It has a molecular weight of 231.15 . The compound is stored at temperatures between 2-8°C and is shipped at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5F4NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 231.15 and is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole has been used in a variety of scientific research studies, including organic synthesis, catalysis, biochemistry, and pharmacology. In organic synthesis, this compound has been used as a model compound to study the effects of fluorine substitution on the reactivity of aromatic heterocycles. In catalysis, this compound has been used as a model compound to study the effects of fluorine substitution on the catalytic activity of transition metal complexes. In biochemistry, this compound has been used to study the effects of fluorine substitution on enzyme activity and protein-ligand interactions. In pharmacology, this compound has been used to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
The exact mechanism of action of 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole is not yet fully understood. However, it is believed that this compound interacts with enzymes, proteins, and other biological molecules through hydrogen bonding and hydrophobic interactions. In addition, this compound is believed to interact with transition metal complexes through coordination bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to inhibit the activity of enzymes and proteins, as well as to modulate the activity of receptors and ion channels. In addition, this compound has been shown to have anti-inflammatory and anti-cancer activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole in laboratory experiments include its low cost, easy availability, and low toxicity. In addition, this compound is a versatile compound that can be used in a variety of applications, from organic synthesis to biochemical and physiological studies. The main limitation of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.
Direcciones Futuras
The potential future directions for 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole research include the development of new synthesis methods, the investigation of its effects on enzymes and proteins, the development of new applications in organic synthesis and catalysis, and the investigation of its potential therapeutic effects. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole is a multi-step process that involves the reaction of 3-fluoro-5-(trifluoromethyl)phenol with a base such as sodium hydroxide. The reaction is then followed by oxidation with a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. Finally, the product is isolated and purified by column chromatography or recrystallization.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .
Propiedades
IUPAC Name |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNPWQDSZJMIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



